molecular formula C7H7N3O B12843829 1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one

1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one

Cat. No.: B12843829
M. Wt: 149.15 g/mol
InChI Key: NBPHCSNUOLPYNU-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their unique chemical structure, which combines an imidazole ring fused with a pyridine ring. This structural motif is significant in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with suitable reagents to form the imidazo[4,5-b]pyridine core . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments to facilitate the cyclization process.

Chemical Reactions Analysis

1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a core structure in the design of pharmaceutical agents, particularly those targeting kinases and other enzymes.

    Industry: It is utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit Aurora-A kinase by binding to its ATP-binding pocket, thereby disrupting the kinase’s activity and affecting cell division processes . The specific pathways involved depend on the particular biological target and the nature of the derivative.

Comparison with Similar Compounds

1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one can be compared with other imidazo[4,5-b]pyridine derivatives, such as:

Biological Activity

1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system, which is critical for its biological activity. The compound's molecular formula is C7H7N3C_7H_7N_3 with a molecular weight of approximately 135.15 g/mol. Its structure allows for various interactions with biological targets, particularly enzymes and receptors.

Antimicrobial Activity

Research indicates that imidazopyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study reported that derivatives were effective against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis and other pathogens .

Anticancer Properties

The compound has shown promising results in anticancer research. It acts as an inhibitor of key kinases involved in cancer progression. For instance, derivatives have been identified as potent inhibitors of Aurora-A kinase, which plays a crucial role in cell division and tumor growth . In vitro studies have demonstrated that these compounds can significantly reduce the viability of cancer cell lines, such as colon carcinoma cells, with IC50 values in the sub-micromolar range .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound binds to the ATP-binding pocket of kinases like Aurora-A, disrupting their activity and leading to impaired cell cycle progression .
  • Antimicrobial Mechanism : The interaction with bacterial enzymes disrupts essential metabolic pathways, leading to cell death .

Case Studies

Study Objective Findings
Study on Antitubercular Activity Evaluate antimicrobial efficacyIdentified several derivatives with MICs ranging from 0.5 to 0.8 μmol/L against Mycobacterium tuberculosis.
Anticancer Activity Assessment Assess antiproliferative effectsCompound exhibited strong activity against colon carcinoma cells with IC50 values < 0.5 μM.
Kinase Inhibition Study Investigate kinase interactionsDemonstrated effective inhibition of Aurora-A kinase with potential implications for cancer therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Variations in substitution patterns on the imidazopyridine core can lead to derivatives with enhanced biological activities .

Properties

IUPAC Name

1-methyl-4H-imidazo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-4-8-7-5(10)2-3-6(11)9-7/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPHCSNUOLPYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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